Stereochemical Complexity: Double vs. Single Chiral Centre in Furan-Containing Leucinol Derivatives
The target compound possesses two stereogenic centres (the carbon bearing the furan-2-yl-ethyl group and the carbon bearing the hydroxyl group), giving four possible stereoisomers. In contrast, the closest commercially available analogue, N‑furfuryl‑D‑leucinol (PubChem CID 93636997), contains a single stereocentre at the leucinol backbone, because the furfuryl carbon is methylene‑bridged and non‑chiral [1]. This difference means any asymmetric transformation using the target compound as ligand or auxiliary can benefit from matched/mismatched double‑stereodifferentiation, a capability the single‑centre analogue cannot offer. In literature precedent, double‑stereocentre β‑amino alcohols have been shown to outperform single‑centre counterparts in the enantioselective alkylation of aldehydes by up to 25% ee when both centres are matched [2].
| Evidence Dimension | Number of stereogenic centres |
|---|---|
| Target Compound Data | 2 (furan‑ethyl carbon + leucinol α‑carbon) |
| Comparator Or Baseline | N‑furfuryl‑D‑leucinol (PubChem CID 93636997): 1 stereocentre |
| Quantified Difference | Target has one additional stereocentre; literature precedent for analogous double‑centre β‑amino alcohols shows up to 25% ee improvement in asymmetric aldehyde alkylation vs. single‑centre variants |
| Conditions | Structural comparison; ee improvement from Demirel et al. (2007) on furan‑β‑dialkylaminoethanol ligands [2] |
Why This Matters
Procurement of the correct stereoisomer is critical for achieving the enantioselectivity reported in optimised protocols; the single‑centre analogue cannot reproduce matched‑pair stereodifferentiation effects.
- [1] PubChem. (2R)-2-(furan-2-ylmethylamino)-4-methylpentan-1-ol (CID 93636997). IUPAC: N-furfuryl-D-leucinol. One defined stereocentre at C2 of the pentanol backbone. View Source
- [2] Demirel, N.; et al. Approach to a better understanding and modeling of (S)-dihydrofuran-2-yl, (S)-tetrahydrofuran-2-yl-, and furan-2-yl-β-dialkylaminoethanol ligands for enantioselective alkylation. J. Organomet. Chem. 2007, 692, 5604–5612. Demonstrated that double‑stereocentre amino alcohols yield superior enantioselectivity in aldehyde alkylation vs. single‑centre analogues. View Source
